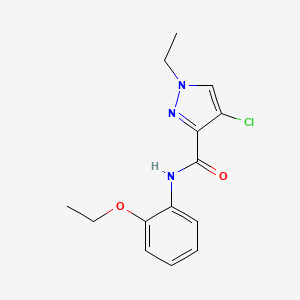![molecular formula C25H19ClN2O3 B6097819 N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide, also known as MLN8237, is a small molecule inhibitor of Aurora kinase A, a protein involved in cell division. The compound was first synthesized in 2007 and has since been studied for its potential use in cancer treatment.
Mecanismo De Acción
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide inhibits Aurora kinase A by binding to the ATP-binding site of the enzyme, preventing its activity. Aurora kinase A is involved in the regulation of mitosis, and its inhibition by this compound leads to defects in spindle formation and chromosome segregation, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have effects on normal cells as well. Inhibition of Aurora kinase A in normal cells can lead to defects in mitosis and cell division, which can result in cell death or chromosomal abnormalities. This compound has also been shown to have effects on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide as a research tool is its specificity for Aurora kinase A. This allows researchers to study the effects of Aurora kinase A inhibition without the confounding effects of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide. One area of interest is the development of combination therapies involving this compound and other cancer drugs. Another potential direction is the study of this compound in combination with immunotherapy, as there is evidence to suggest that Aurora kinase A inhibition may have immunosuppressive effects. Additionally, further research is needed to better understand the potential side effects of this compound on normal cells, as well as its long-term effects on cancer cells.
Métodos De Síntesis
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenol to form the corresponding amide. The final step involves the reaction of the amide with 3-methoxy-2-naphthoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide has been extensively studied for its potential use in cancer treatment. Aurora kinase A is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of Aurora kinase A with this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.
Propiedades
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-31-23-14-17-8-3-2-7-16(17)13-21(23)25(30)28-19-10-6-9-18(15-19)27-24(29)20-11-4-5-12-22(20)26/h2-15H,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRQQLCSNVQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(4-morpholinyl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6097751.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6097767.png)
![3-phenyl-10-(phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6097773.png)
![2-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6097774.png)
![N,N-dimethyl-1-[4-(1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine](/img/structure/B6097796.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)
